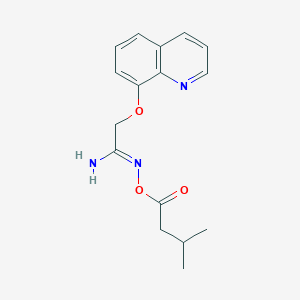![molecular formula C22H22N2O3 B12888467 (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine CAS No. 63485-09-6](/img/structure/B12888467.png)
(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and a methylene-4-pentylaniline moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group is known to undergo redox reactions, which can generate reactive oxygen species that disrupt cellular processes in microorganisms. Additionally, the furan ring can interact with biological macromolecules, leading to inhibition of essential enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is unique due to its specific structural features, such as the combination of a nitrophenyl group with a furan ring and a methylene-4-pentylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63485-09-6 |
|---|---|
Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[5-(4-nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C22H22N2O3/c1-2-3-4-5-17-6-10-19(11-7-17)23-16-21-14-15-22(27-21)18-8-12-20(13-9-18)24(25)26/h6-16H,2-5H2,1H3 |
InChI Key |
PDFVATCXFGJRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
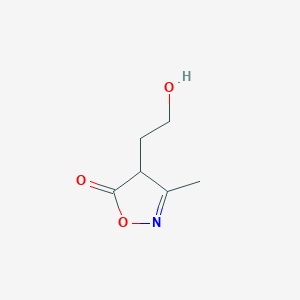
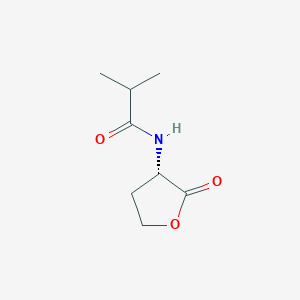

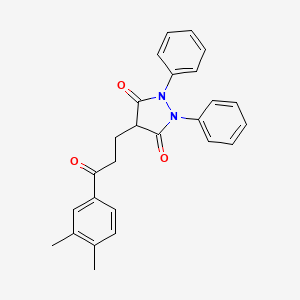


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
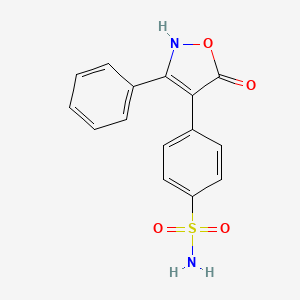
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
